N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide
CAS No.: 2034582-91-5
Cat. No.: VC5034315
Molecular Formula: C17H13N7O
Molecular Weight: 331.339
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034582-91-5 |
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Molecular Formula | C17H13N7O |
Molecular Weight | 331.339 |
IUPAC Name | N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide |
Standard InChI | InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25) |
Standard InChI Key | ZTFHMEPOBABMBZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Introduction
The compound N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic organic molecule that combines three key structural motifs:
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A pyridine ring at position 3,
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A 1,2,3-triazole ring at position 4,
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A quinoxaline moiety functionalized with a carboxamide group.
This compound is part of a broader class of heterocyclic derivatives known for their potential biological activities, including anticancer, antifungal, and antimicrobial properties.
Key Features:
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Pyridine Ring:
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Contributes to aromaticity and electron delocalization.
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Enhances water solubility and bioavailability.
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Triazole Ring:
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Known for stability under physiological conditions.
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Often acts as a bioisostere for amides or esters in drug design.
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Quinoxaline Core:
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Frequently found in biologically active molecules.
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Provides a rigid scaffold for functionalization.
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Synthesis
The synthesis of this compound typically involves multistep reactions combining pyridine derivatives, triazole precursors, and quinoxaline intermediates.
General Synthetic Route:
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Formation of the Triazole Ring:
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A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry,” is employed to synthesize the 1,2,3-triazole core.
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Functionalization of Quinoxaline:
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The quinoxaline scaffold is functionalized with a carboxamide group via amidation reactions using carboxylic acid derivatives or activated esters.
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Coupling Reaction:
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The triazole and quinoxaline fragments are linked through a methyl bridge using alkylation or reductive amination techniques.
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Biological Activity
This compound's structural features suggest it may exhibit significant biological activity due to its heterocyclic framework.
Potential Applications:
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Anticancer Activity:
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Antifungal Properties:
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Antimicrobial Activity:
Mechanisms of Action:
Target | Mechanism |
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Tyrosine Kinases | Inhibition of phosphorylation pathways . |
Tubulin Polymerization | Disruption of mitotic spindle formation . |
Ergosterol Biosynthesis | Inhibition in fungal membranes . |
Research Findings
Studies on related compounds provide insight into the potential activity profile of this molecule:
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Anticancer Screening:
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Antifungal Evaluation:
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Molecular Docking Studies:
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